Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate
Overview
Description
Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a versatile fine chemistry intermediate known for its use as a precursor in the synthesis of several pharmacologically valuable products, including L-carnitine. Its production is typically achieved through stereoselective biotechnology methods in enzymatic reactions or by chemical synthesis methods. This compound is a chiral chloroalcohol having a C4 structural skeleton, employed in the synthesis of biologically and pharmacologically important compounds like (R)-carnitine and (R)-4-hydroxy-2-pyrrolidone, which are significant in the metabolism of long-chain fatty acids through the mitochondrial membrane in the human body (Kluson et al., 2019).
Synthesis Analysis
The synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) can be achieved via the asymmetric hydrogenation of ethyl 4-chloro-acetoacetate to the optically pure product over catalytic complexes or through biocatalysis using recombinant cells expressing specific enzymes. Techniques include using microfluidic chip reactors under continuous regime for better control and efficiency, and employing whole recombinant cells of Escherichia coli expressing secondary alcohol dehydrogenase for a high yield and enantiopurity (Kluson et al., 2019) (Yamamoto et al., 2002).
Molecular Structure Analysis
Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate's molecular structure has been thoroughly analyzed using various spectroscopic techniques. The IR region is dominated by broad structureless absorption with identifiable peaks, indicating the presence of OH and C=O groups, forming a characteristic hydrogen bond of the type O-H•••O=C bond. This aspect is crucial for understanding its reactivity and the effects of molecular structure on its synthesis and applications (Gupta, 2019).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, primarily as an intermediate in the synthesis of other chiral compounds. Its reactivity is influenced by its functional groups, which include a chloro group and a hydroxy group, making it a valuable chiral building block for synthesizing chiral pharmaceuticals, insect pheromones, and other significant compounds. The enantioselective synthesis and the biocatalytic processes involved in its production exemplify its chemical versatility and importance in pharmaceutical synthesis (Park et al., 2008).
Physical Properties Analysis
The physical properties of ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical and biotechnological processes. These properties are determined by its molecular structure and significantly affect its reactivity and stability under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing different types of chemical reactions, are essential for its application as a chiral building block. Its high enantiopurity and the ability to participate in enantioselective reactions make it an invaluable intermediate for the synthesis of chiral drugs with high enantiomeric excess (Wang et al., 2018).
Scientific research applications
Stereoselective Synthesis Techniques: A study by Kluson et al. (2019) discussed the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate in a microfluidic chip reactor. This synthesis is crucial for producing pharmacologically valuable products, including L-carnitine, and involves enzymatic reactions and asymmetric hydrogenation (Kluson et al., 2019).
Applications in Drug Synthesis: The compound is used in the synthesis of Atorvastatin, a drug for hypercholesterolemia. Park et al. (2008) detailed how a Rhodococcus erythropolis strain can convert 4-chloro-3-hydroxybutyronitrile to 4-chloro-3-hydroxybutyric acid, a process significant for the production of this compound (Park et al., 2008).
Microbial Dechlorination for Chiral Building Units: Suzuki et al. (1996) developed a novel method using bacterial cells for generating optically active ethyl 4-chloro-3-hydroxybutyrate, essential for synthesizing various C4 compounds with enantiomeric purities (Suzuki et al., 1996).
Efficient Biosynthesis Strategies: A study by Chen et al. (2016) discussed the efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a carbonyl reductase from Burkholderia gladioli, which exhibits high activity and enantioselectivity, crucial for pharmaceutical applications (Chen et al., 2016).
Stereoselective Hydrolysis and Lipase Utilization: Research by Chung and Hwang (2008) explored the stereoselective hydrolysis of racemic ethyl 4-chloro-3-hydroxybutyrate using Novozym 435 lipase, which is important for producing (R)-ECHB with high enantiomeric purity (Chung & Hwang, 2008).
properties
IUPAC Name |
ethyl (3R)-4-chloro-3-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNMXDBJKCCAT-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370313 | |
Record name | Ethyl (3R)-4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate | |
CAS RN |
90866-33-4 | |
Record name | Ethyl (3R)-4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-Ethyl (R)-4-chloro-3-hydroxybutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-3-hydroxybutyric acid ethyl ester, (3R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL59XVD2RW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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